![molecular formula C22H16Cl2N2O2 B2516711 3-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-2-phenylindolizine CAS No. 717119-14-7](/img/structure/B2516711.png)

3-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-2-phenylindolizine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

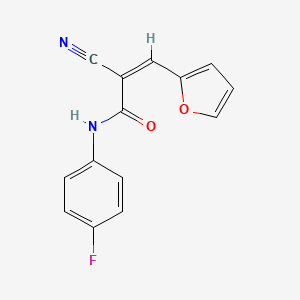

The compound "3-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-2-phenylindolizine" is a derivative of indolizine, which is a heterocyclic compound characterized by a fused pyrrole and pyridine ring. Indolizine derivatives have been studied for their potential applications in pharmaceuticals and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of indolizine derivatives can be achieved through various methods. One approach involves the tandem Michael addition/amino-nitrile cyclization starting from 2-formyl-1,4-DHP reagent, which allows for the formation of substituted indolizines with different degrees of saturation . Another method includes the ring transformation of oxazolo[3,2-a]pyridinium salt in the reaction with nitromethane, which is particularly useful for synthesizing 1-nitro-2-phenylindolizine . Additionally, a one-pot synthetic protocol has been developed for the synthesis of 3-arylindolizine-1-carboxylates using 2-(2-nitro-1-arylethyl)malonates and pyridine, followed by aromatization in the presence of molecular iodine .

Molecular Structure Analysis

The molecular structure of indolizine derivatives can be confirmed through various analytical techniques, including X-ray single crystal analysis. For instance, the structure of methyl 3-(4-methoxyphenyl)indolizine-1-carboxylate and methyl 3-iodo-2-(4-nitrophenyl)indolizine-1-carboxylate was confirmed using this method . The molecular structure of 1-phenylimino-2-phenylamino-3-phenylindene, a related compound, was determined by single crystal X-ray diffraction, which revealed the orientation of the phenyl rings due to steric repulsions .

Chemical Reactions Analysis

Indolizine derivatives can undergo various chemical reactions. For example, the 1,3-hydrogen shift of partially hydrogenated indolizines can be easily accomplished with a base at room temperature . The reaction of 3,5-diphenyl-1,2-dithiolium-4-olate with aniline leads to the formation of 1-phenylimino-2-phenylamino-3-phenylindene, and under certain conditions, other related compounds . The synthesis of para- and meta-substituted nitro-2-phenylindolizines involves the Chichibabin-Stepanow synthesis followed by direct nitration .

Physical and Chemical Properties Analysis

The physical and chemical properties of indolizine derivatives are influenced by their molecular structure. The presence of substituents such as nitro groups can affect the chemical reactivity and physical characteristics like melting points . The steric effects of phenyl substituents can influence the molecular conformation as seen in the crystal structure analysis . These properties are crucial for the potential application of indolizine derivatives as antimicrobial agents or in other pharmaceutical contexts .

Scientific Research Applications

Synthesis Techniques

Research on indolizine derivatives, including compounds structurally similar to 3-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-2-phenylindolizine, reveals diverse synthetic routes and applications. One approach involves the synthesis of 1-nitro-2-phenylindolizine through the ring transformation of oxazolo[3,2-a]pyridinium salt in reaction with nitromethane. This method offers a route to potentially biologically active aminoderivatives, indicating the compound's utility in the creation of new molecules with possible biological activities (Babaev, Bozhenko, & Maiboroda, 1995).

Antibacterial Applications

The synthesis and evaluation of related structures, such as 1-(p-Chlorophenyl)-2-amino/hydrazino-4-(p-nitrophenyl/p-chlorophenyl)-1,6-dihydro-1,3,5-trazine-6-thiones, demonstrate significant antibacterial activities. This suggests that derivatives of 3-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-2-phenylindolizine may hold potential for developing new antibacterial agents (Mehrotra, Pandey, Lakhan, & Srivastava, 2002).

Pesticidal Evaluation

The synthesis and pesticidal evaluation of halophenazines, including chlorophenazines which share structural similarities with the indolizine derivative, have shown that chlorine substitution confers higher activity. This implies that derivatives of 3-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-2-phenylindolizine could be explored for their potential as herbicides, acaricides, and fungicides (Cross, Dunn, Payne, & Tipton, 1969).

Environmental Pollutant Degradation

Research involving the degradation of environmental pollutants by laccase enzymes from Pleurotus ostreatus indicates the potential for indolizine derivatives in environmental biotechnology. The efficient degradation of chlorophenols, nitrophenols, and sulfonamide antibiotics suggests these compounds could be applied in the removal or reduction of various environmental pollutants (Zhuo et al., 2018).

Electronic and Photophysical Properties

The synthesis of Boron dipyrromethene dyes bearing a meso-phenyl substituent, leading to the creation of functional groups suitable for metal ion chelation, highlights the photophysical and electronic applications of indolizine derivatives. These compounds, with their redox-active properties and sensitivity to phenyl group substituents, open avenues for their use in developing fluorescent probes and materials for electronic applications (Ziessel, Bonardi, Retailleau, & Ulrich, 2006).

Mechanism of Action

Target of Action

It’s worth noting that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment development .

Mode of Action

Similar compounds, such as dcmu and propanil, have been found to inhibit photosynthesis by blocking the electron flow from photosystem ii . This could potentially hint at a similar interaction with its targets, leading to changes in the organism.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

A study on a synthetic dichloro-substituted aminochalcone, a compound with some structural similarities, suggests that the compound presents an alignment between permeability and hepatic clearance, although it presents low metabolic stability .

Result of Action

The compound’s potential antitrypanosomiasis activity has been evaluated via in vitro assays against infected cell cultures . This suggests that the compound could have a significant impact on cellular processes.

Action Environment

It’s worth noting that environmental factors can significantly influence the action of similar compounds .

properties

IUPAC Name |

3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-2-phenylindolizine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16Cl2N2O2/c23-16-9-10-18(21(24)12-16)20(14-26(27)28)22-19(15-6-2-1-3-7-15)13-17-8-4-5-11-25(17)22/h1-13,20H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAWMRPFHDCRTGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=C2)C(C[N+](=O)[O-])C4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-2-phenylindolizine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-benzyl-6-phenyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2516629.png)

![5-[2-Methyl-4-(1,2-oxazol-5-yl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2516631.png)

![6-Acetyl-2-(2-phenylquinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2516633.png)

![2-Pyridin-3-yl-4,5,6,7-tetrahydro-1h-imidazo[4,5-c]pyridine trihydrochloride](/img/structure/B2516634.png)

![1-methanesulfonyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}piperidine-4-carboxamide](/img/structure/B2516636.png)

![N-[(2-Methoxy-4-methylphenyl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2516639.png)

![[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B2516642.png)

![N-(2,3-dimethylphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2516645.png)

![2-Methyl-1-[2-(3-methylphenoxy)ethyl]benzimidazole](/img/structure/B2516648.png)

![N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2516651.png)